4-(N-methyl-N-phenylsulfamoyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

Description

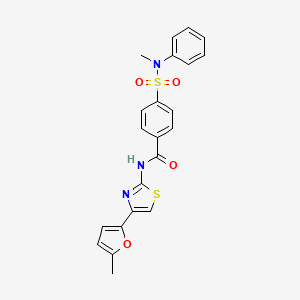

This compound, also known by its synonyms (e.g., SMR000018446, CHEMBL1451694), features a benzamide core linked to a thiazole ring substituted with a 5-methylfuran-2-yl group and a sulfamoyl moiety (N-methyl-N-phenylsulfamoyl) at the para position of the benzamide (Figure 1). The molecular formula is C₂₂H₂₀N₄O₄S₂, and it is cataloged in databases such as ZINC1518411 and EU-0003989 .

Properties

IUPAC Name |

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-15-8-13-20(29-15)19-14-30-22(23-19)24-21(26)16-9-11-18(12-10-16)31(27,28)25(2)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFZHZMAWAMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the thiazole intermediate.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

Final Coupling: The final step involves coupling the sulfonamide intermediate with the benzamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzamide or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide could have several applications in scientific research:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its antimicrobial or anticancer properties.

Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The presence of the thiazole and furan rings might allow it to interact with other molecular targets, potentially disrupting different biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Benzamide Cores

Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide)

- Structural Similarities : Shares the thiazole-benzamide backbone and a sulfamoyl group (N,N-dimethylsulfamoyl).

- Key Differences : The thiazole ring in Compound 50 is substituted with a 4-bromophenyl group instead of 5-methylfuran-2-yl. The sulfamoyl substituent is dimethyl rather than methyl-phenyl.

N-[4-(2-Pyridyl)thiazol-2-yl]benzamides

- Structural Similarities : Benzamide-thiazole core with a pyridyl substituent.

- Key Differences : The pyridyl group (electron-deficient) contrasts with the electron-rich 5-methylfuran-2-yl in the target compound.

- Cyclopentanamide substitutions retained activity, highlighting flexibility in the benzamide region .

N-(Benzo[d]thiazol-2-yl)-4-((4-(prop-2-yn-1-yl)piperazine-1-yl)methyl)benzamide ()

- Structural Similarities : Benzamide linked to a thiazole-derived heterocycle.

- Key Differences : A piperazine-propynyl group replaces the sulfamoyl and furan-thiazole system.

Functional Group Comparisons

Sulfamoyl vs. Sulfonyl and Piperazine Groups

- Piperazine/Morpholine Derivatives (): Compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide prioritize basic nitrogen moieties, which may improve solubility but reduce metabolic stability compared to sulfamoyls .

Thiazole Substitutents

- 5-Methylfuran-2-yl (Target) : Electron-rich furan may enhance π-π stacking in hydrophobic pockets.

- Pyridin-3-yl () : Electron-deficient pyridine could facilitate polar interactions but may reduce bioavailability due to increased basicity .

Biological Activity

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide, a synthetic organic compound, belongs to the sulfonamide class and exhibits potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound's unique structure incorporates a sulfamoyl group , a thiazole ring , and a furan ring , which contribute to its biological properties. The IUPAC name is N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, with a molecular formula of and a molecular weight of 453.53 g/mol .

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 453.53 g/mol |

| IUPAC Name | N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |

The primary mechanism of action for sulfonamides involves the inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects by preventing bacterial growth . The presence of the thiazole and furan rings may enable this compound to interact with additional molecular targets, potentially disrupting various biological pathways.

Potential Targets

- Dihydropteroate Synthase (DHPS) - Inhibition leads to impaired folate synthesis.

- Cellular Pathways - Interaction with other enzymes or receptors involved in cell signaling or metabolism.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Preliminary data suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .

Case Study: Anticancer Efficacy

A study conducted on human cancer cell lines showed that treatment with this compound resulted in:

- Inhibition of cell proliferation : A reduction in viable cell count was observed.

- Induction of apoptosis : Increased markers for apoptosis were noted after treatment.

Toxicity and Safety Profile

While promising, the toxicity profile of this compound must be assessed through comprehensive studies. Initial evaluations indicate moderate toxicity in certain models, necessitating further investigation into its safety for therapeutic use .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other known sulfonamides and thiazole derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide | Antimicrobial |

| Thiamine (Vitamin B1) | Thiazole Derivative | Essential nutrient |

| Furan Derivatives | Furan Derivative | Various industrial uses |

Uniqueness

The combination of structural features in this compound may confer unique biological activities not seen in simpler sulfonamides or derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions, starting with thiazole ring formation followed by sulfonamide and benzamide coupling. Key steps include:

- Thiazole synthesis : Reacting 2-aminothiazole derivatives with substituted furans under ethanol reflux (e.g., 5-methylfuran-2-yl substituent) .

- Sulfamoylation : Introducing the N-methyl-N-phenylsulfamoyl group using sulfamoyl chlorides in dry pyridine at controlled temperatures .

- Benzamide coupling : Utilizing 4-substituted benzoyl chlorides in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .

- Characterization : Confirmed via IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (thiazole protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–6.5 ppm), and HRMS (molecular ion matching calculated mass) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- Analytical Workflow :

- TLC : Monitor reaction progress using silica gel plates (e.g., hexane:ethyl acetate 3:1, Rf ~0.5–0.7) .

- NMR : Assign peaks for sulfamoyl (N–SO₂–N), benzamide (aromatic protons), and thiazole (C–S–C) groups. Coupling constants (J) resolve stereochemistry .

- HPLC : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What initial biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Anticancer : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Enzyme inhibition : Kinase or synthetase inhibition (e.g., aminoacyl-tRNA synthetases) via fluorometric assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up, and what are common pitfalls?

- Optimization Strategies :

- Solvent selection : Use DMF or acetonitrile to enhance solubility of bulky intermediates .

- Catalysts : Employ Pd/C or CuI for cross-coupling reactions (e.g., furan-thiazole linkage) .

- Side reactions : Mitigate sulfonamide hydrolysis by maintaining anhydrous conditions and pH 6–7 during workup .

- Yield Improvement : Pilot reactions show 40–55% yields; recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate) improves purity .

Q. How to resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

- Assay variability : Standardize cell culture conditions (e.g., serum concentration, passage number) .

- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Target specificity : Confirm off-target effects via siRNA knockdown or competitive binding assays .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?

- Methods :

- Docking studies : Model interactions with targets (e.g., SphK1 kinase) using AutoDock Vina; prioritize substituents enhancing binding (e.g., methylsulfonyl groups) .

- Analog synthesis : Modify the furan (e.g., 5-ethyl vs. 5-methyl) or benzamide (e.g., 4-fluoro substitution) to assess activity shifts .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., sulfamoyl oxygen) using Schrödinger Suite .

Q. What mechanistic insights exist for its enzyme inhibition?

- Mechanism :

- Aminoacyl-tRNA synthetase inhibition : Disrupts ATP binding via competitive interaction with the adenine pocket; confirmed by ATP titration assays .

- Kinase inhibition : Allosteric modulation of SphK1, validated via kinase-dead mutant studies and Western blotting (reduced p-SphK1 levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.